
3-(2-Fluorophenyl)dihydrofuran-2,5-dione
Descripción general
Descripción
3-(2-Fluorophenyl)dihydrofuran-2,5-dione is a chemical compound with the molecular formula C10H7FO3 . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)dihydrofuran-2,5-dione is represented by the SMILES stringFc1ccc(cc1)C2CC(=O)OC2=O . The molecular weight of this compound is 194.16 g/mol .
Aplicaciones Científicas De Investigación
C10H5FO3 C_{10}H_{5}FO_{3} C10H5FO3
and a molecular weight of 192.14 g/mol , has various potential applications in scientific research.Medicinal Chemistry
3-(2-Fluorophenyl)dihydrofuran-2,5-dione: is utilized in pharmaceutical testing as a high-quality reference standard . Its structure is conducive to the synthesis of novel pharmacophores, which are parts of molecular structures responsible for a drug’s biological activity. This makes it valuable for drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.
Material Science
The unique chemical structure of this compound lends itself to the study of advanced material synthesis. Researchers can explore its incorporation into polymers or coatings, potentially leading to the development of new materials with enhanced properties such as increased durability or chemical resistance.
Organic Synthesis
In organic chemistry, 3-(2-Fluorophenyl)dihydrofuran-2,5-dione serves as a versatile intermediate . It can be used to synthesize a wide range of organic compounds, including those with complex cyclic structures, through various chemical reactions such as Diels-Alder reactions or nucleophilic substitutions.
Analytical Chemistry
As a reference compound in analytical chemistry, it aids in the calibration of analytical instruments . This ensures the accuracy and precision of measurements when determining the composition of chemical samples, which is crucial in quality control and regulatory compliance.
Chemical Biology
In chemical biology, this compound can be used to probe the function of biological systems. By incorporating it into biomolecules or using it to modify enzymes and receptors, scientists can study the molecular basis of diseases and discover new drug targets.
Environmental Chemistry
3-(2-Fluorophenyl)dihydrofuran-2,5-dione: may also have applications in environmental chemistry. Its interactions with pollutants or its role in the degradation of environmental contaminants can be studied to develop better strategies for pollution control and remediation.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCOHKXELKHKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)dihydrofuran-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




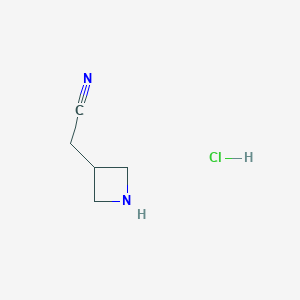
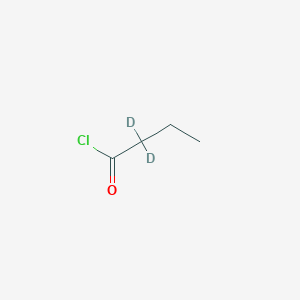

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)
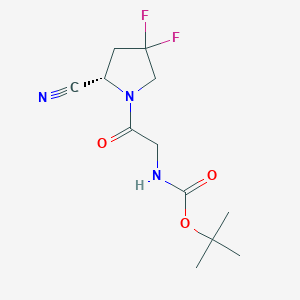
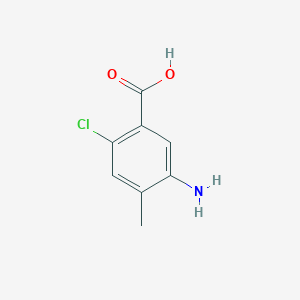
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)
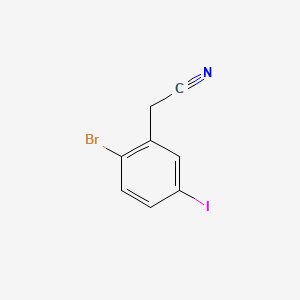
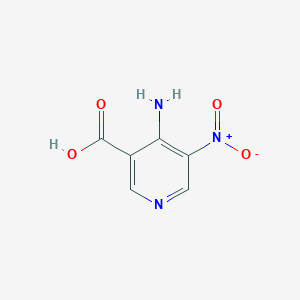
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)